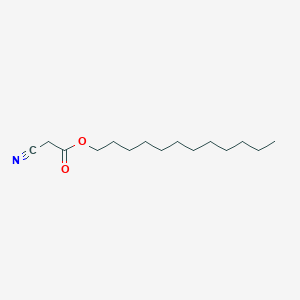

Dodecyl cyanoacetate

Description

Dodecyl cyanoacetate (C₁₅H₂₇NO₂) is a cyanoacetate ester featuring a dodecyl (C₁₂H₂₅) alkyl chain attached to the cyanoacetate functional group (-CH₂CN-COO-). Cyanoacetate esters are widely used as intermediates in organic synthesis, flame retardants, and polymer additives due to their reactive cyano and ester groups . The dodecyl chain enhances hydrophobicity, making it suitable for applications requiring solubility in non-polar matrices or surfactant-like behavior .

Properties

CAS No. |

60180-50-9 |

|---|---|

Molecular Formula |

C15H27NO2 |

Molecular Weight |

253.38 g/mol |

IUPAC Name |

dodecyl 2-cyanoacetate |

InChI |

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-12,14H2,1H3 |

InChI Key |

RYFZYSKTNJAFQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with dodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of dodecyl cyanoacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Esterification and Cyanidation

Alternative routes involve reacting monochloroacetic esters with hydrogen cyanide (HCN) in the presence of a base (e.g., triethylamine):

Conditions :

-

Polar aprotic solvents (e.g., dimethylformamide) at 0–60°C .

-

Base recovery via filtration of hydrochloride salts (e.g., triethylamine hydrochloride) .

Yield Optimization :

| Base | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Triethylamine | Dimethylformamide | 92 | 88 |

| Diisopropylethylamine | Acetonitrile | 85 | 82 |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces cyanoacetic acid and dodecanol at 80–100°C with H₂SO₄.

-

Basic Hydrolysis : Forms sodium cyanoacetate and dodecanol at 60°C with NaOH.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1M H₂SO₄ | 3.2 × 10⁻⁴ | 45.6 |

| 1M NaOH | 5.8 × 10⁻⁴ | 38.9 |

Polymerization

Dodecyl cyanoacetate participates in radical-initiated polymerization to form poly(cyanoacrylate) derivatives. Initiators like azobisisobutyronitrile (AIBN) induce chain growth at 70–80°C.

Polymer Properties :

| Property | Value |

|---|---|

| Molecular Weight (Mₙ) | 15,000–30,000 g/mol |

| Glass Transition (T₉) | −45°C to −30°C |

| Solubility | Chloroform, THF |

Nucleophilic Additions

The electrophilic α-carbon adjacent to the cyano group reacts with nucleophiles (e.g., amines, thiols):

Reactivity Trends :

Thermal Degradation

At temperatures >250°C, dodecyl cyanoacetate undergoes retro-Knoevenagel decomposition, releasing formaldehyde and regenerating dodecyl cyanoacetate precursors .

Scientific Research Applications

Dodecyl cyanoacetate finds applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodecyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the ester functionality play crucial roles in its reactivity, enabling the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which dodecyl cyanoacetate is employed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares dodecyl cyanoacetate with structurally related esters, including chloroacetates, acetates, and other cyanoacetates:

Functional Group Impact on Properties

- Cyano Group (‑CN): Enhances reactivity in nucleophilic additions (e.g., Knoevenagel condensations) and improves flame retardancy by releasing nitrogen gases during combustion .

- Chloro Group (‑Cl): Increases toxicity and chemical reactivity (e.g., hydrolysis susceptibility) but offers utility in alkylation reactions .

- Long Alkyl Chains (C₁₂): Improve thermal stability and solubility in non-polar environments, making dodecyl derivatives suitable for polymer blends or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.